Cas no 1823947-12-1 (3-Methyl-3-propyl-2-pyrrolidinone)

3-Methyl-3-propyl-2-pyrrolidinone is a cyclic amide (lactam) with a five-membered ring structure, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical applications. Its unique alkyl-substituted pyrrolidinone framework enhances solubility and reactivity, making it valuable for constructing complex heterocyclic compounds. The compound exhibits good thermal stability and compatibility with a range of solvents, facilitating its use in reactions such as alkylations, condensations, and polymerizations. Its structural features also lend potential utility in the development of bioactive molecules, including CNS-active agents. The product is typically supplied in high purity, ensuring consistent performance in research and industrial processes.
3-Methyl-3-propyl-2-pyrrolidinone structure
1823947-12-1 structure
Product Name:3-Methyl-3-propyl-2-pyrrolidinone
CAS No:1823947-12-1
MF:C8H15NO
MW:141.210802316666
CID:5702667
PubChem ID:130118541
Update Time:2025-05-24

3-Methyl-3-propyl-2-pyrrolidinone Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone, 3-methyl-3-propyl-
    • 3-methyl-3-propylpyrrolidin-2-one
    • 3-METHYL-3-PROPYL-2-PYRROLIDINONE
    • 1823947-12-1
    • EN300-1197941
    • SCHEMBL22728952
    • 3-Methyl-3-propyl-2-pyrrolidinone
    • Inchi: 1S/C8H15NO/c1-3-4-8(2)5-6-9-7(8)10/h3-6H2,1-2H3,(H,9,10)
    • InChI Key: WVOOGWCLYCIQHM-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(CCC)CCN1

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 0.918±0.06 g/cm3(Predicted)
  • Boiling Point: 260.2±9.0 °C(Predicted)
  • pka: 16.70±0.40(Predicted)

3-Methyl-3-propyl-2-pyrrolidinone Pricemore >>

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Additional information on 3-Methyl-3-propyl-2-pyrrolidinone

Introduction to 3-Methyl-3-propyl-2-pyrrolidinone (CAS No: 1823947-12-1)

3-Methyl-3-propyl-2-pyrrolidinone (CAS No: 1823947-12-1) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, often abbreviated as MPY, belongs to the class of cyclic amides known as pyrrolidinones. Its structure consists of a five-membered ring with one oxygen atom and one nitrogen atom, along with two alkyl substituents: a methyl group and a propyl group attached to the nitrogen atom. The unique combination of these substituents imparts MPY with distinct physical and chemical properties, making it an attractive candidate for numerous industrial and research applications.

The synthesis of MPY typically involves the cyclization of a suitable diamine or amino alcohol derivative under specific reaction conditions. Recent advancements in synthetic methodologies have enabled the production of MPY with high purity and efficiency, which is crucial for its use in sensitive applications such as pharmaceuticals and advanced materials. Researchers have also explored the use of green chemistry principles to develop environmentally friendly synthesis routes for MPY, aligning with the growing demand for sustainable chemical processes.

One of the most notable properties of MPY is its ability to act as a high-boiling solvent, which makes it an excellent candidate for use in high-temperature applications. This property has been leveraged in the development of novel polymer systems, where MPY serves as both a solvent and a reactive component. For instance, recent studies have demonstrated the use of MPY in the synthesis of polyamides and polyurethanes, where it contributes to improved thermal stability and mechanical performance.

In addition to its role as a solvent, MPY has also gained attention in the field of drug delivery systems. Its biocompatibility and ability to form stable complexes with various drugs make it an ideal candidate for encapsulating therapeutic agents. Researchers have successfully utilized MPY in the development of nanoparticles and micelles for targeted drug delivery, enhancing the efficacy and reducing the side effects of medications.

The electronic properties of MPY have also been explored in recent studies, particularly in the context of organic electronics. The compound's ability to act as an electron-deficient acceptor has been exploited in the design of new types of organic photovoltaic materials. By incorporating MPY into conjugated polymer systems, scientists have achieved enhanced charge transport properties, leading to improved device performance in solar cells and light-emitting diodes.

Another emerging application of MPY is in catalysis. The compound's ability to coordinate with metal ions has been harnessed to develop novel catalysts for various organic transformations. For example, recent research has shown that MPY can act as a ligand in transition metal-catalyzed reactions, facilitating efficient catalytic cycles for processes such as alkene hydrogenation and cross-coupling reactions.

The environmental impact of MPY has also been a topic of interest among researchers. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Preliminary results suggest that MPY exhibits moderate biodegradability under aerobic conditions, which is promising for its potential use in eco-friendly chemical processes.

In conclusion, 3-Methyl-3-propyl-2-pyrrolidinone (CAS No: 1823947-12-1) is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical structure, combined with its favorable physical and chemical properties, continues to make it an area of active research interest. As new applications emerge and synthetic methods improve, MPY is poised to play an increasingly important role in both academic research and industrial innovation.

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